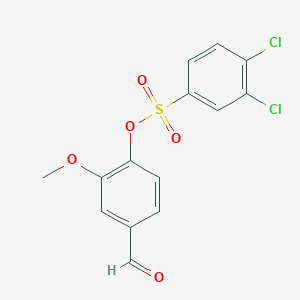

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate

Description

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate is a halogenated aromatic sulfonate ester characterized by a 4-formyl-2-methoxyphenyl group linked to a 3,4-dichlorobenzenesulfonate moiety. However, commercial availability data from CymitQuimica indicates that this compound has been discontinued in all listed quantities (1g to 500mg), suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFYFGIKPQTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Sulfonation: The sulfonate group can participate in sulfonation reactions, forming sulfonamides or sulfonate esters.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and sulfonate groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate

This compound shares the same 2-methoxyphenyl and 3,4-dichlorobenzenesulfonate backbone but substitutes the 4-formyl group with an allyl moiety. Synthesized via the reaction of eugenol (a naturally occurring allylbenzene derivative) with 3,4-dichlorobenzenesulfonyl chloride, it exhibits a dihedral angle of 40.53° between the aromatic rings, influencing molecular conformation and crystal packing .

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Its discontinued commercial status parallels that of the target compound, suggesting shared challenges in large-scale production or stability .

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Substituent Effects on Reactivity

- Formyl Group : The electron-withdrawing nature of the formyl group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at the methoxy-substituted ring. However, it may also increase susceptibility to hydrolysis or oxidation compared to the allyl-substituted analog.

- Allyl Group : The allyl moiety in 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate offers sites for radical or electrophilic addition, enabling polymerizable or cross-linking applications absent in the formyl variant .

Crystallographic and Conformational Differences

In contrast, the formyl-substituted analog’s conformation remains uncharacterized, though its planar formyl group may promote stronger intermolecular dipole-dipole interactions .

Biological Activity

4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate, with the chemical formula and a molecular weight of 361.2 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This process neutralizes the hydrochloric acid produced during the reaction and facilitates the formation of the sulfonate ester .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the methoxy and sulfonate groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown effective inhibition against various bacteria, including E. coli and Staphylococcus aureus, particularly strains resistant to conventional antibiotics .

Cytotoxicity

Research has demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, derivatives have been tested for antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cells, revealing significant inhibitory concentrations (IC50 values) that suggest potential as an anticancer agent .

Case Studies

Applications in Research

This compound serves as an important intermediate in organic synthesis. Its applications extend into:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.